Sulfacetamide

Catalog No.
S544107
CAS No.
144-80-9
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfacetamide

CAS Number

144-80-9

Product Name

Sulfacetamide

IUPAC Name

N-(4-aminophenyl)sulfonylacetamide

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)

InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 61 °F (NTP, 1992)
4.21e+00 g/L

Synonyms

Acetopt, Acetylsulfanilamide, AK Sulf, AK-Sulf, Albucid, Antébor, Belph 10, Belph-10, Bleph, Ceta Sulfa, Cetamide, Colircusi Sulfacetamida, Coliriocilina Sulfacetam, Isopto Cetamide, Sodium Sulamyd, Sulamyd, Sodium, Sulf 10, Sulf-10, Sulfacetam, Coliriocilina, Sulfacetamida, Colircusi, Sulfacetamide, Sulfacetamide Monosodium Salt, Sulfacetamide Sodium, Sulfacetamide, Monosodium Salt, Anhydrous, Sulfacil, Sulfacyl, Sulfair, Sulphacetamide

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Description

The exact mass of the compound Sulfacetamide is 214.0412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 61° f (ntp, 1992)12500 mg/l (at 37 °c)4.21e+00 g/l>32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757323. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies

  • Mechanism of action: Researchers are investigating the specific mechanisms by which Sulfacetamide inhibits bacterial growth. Studies suggest it disrupts folic acid synthesis, essential for bacterial survival )].
  • Combination therapies: Research is exploring the effectiveness of combining Sulfacetamide with other antibiotics to combat resistant bacteria. Studies have shown promise in treating specific infections, like methicillin-resistant Staphylococcus aureus (MRSA) ].

Pharmacokinetic and Pharmacodynamic Studies

  • Absorption and penetration: Scientists are studying how Sulfacetamide is absorbed through the skin and eye tissues. This helps determine its effectiveness for topical applications Source: Journal of Ocular Pharmacology and Therapeutics [Journal of Ocular Pharmacology and Therapeutics, Lippincott Williams & Wilkins: ].
  • Dosage optimization: Research is ongoing to optimize Sulfacetamide dosage for various applications. This aims to balance efficacy with minimizing side effects Source: International Journal of Dermatology [International Journal of Dermatology, Wiley Online Library: ].

Safety and Resistance Studies

  • Allergic reactions: Some research focuses on identifying potential allergic reactions associated with Sulfacetamide use Source: British Journal of Dermatology [British Journal of Dermatology, British Association of Dermatologists: ].
  • Antimicrobial resistance: Scientists are monitoring the development of bacterial resistance to Sulfacetamide. This helps guide treatment protocols and develop alternative therapies if needed )].

Sulfacetamide, chemically known as N-(4-aminobenzenesulfonyl)acetamide, is a sulfonamide compound that serves primarily as an antimicrobial agent. Its chemical formula is C₈H₁₀N₂O₃S, and it has a molecular weight of approximately 214.24 g/mol. Sulfacetamide functions by inhibiting bacterial growth, specifically targeting the synthesis of folic acid in bacteria through the competitive inhibition of para-aminobenzoic acid (PABA), which is crucial for bacterial proliferation .

Sulfacetamide is generally well-tolerated when used topically []. However, potential side effects include allergic reactions, burning sensation, stinging, and dryness at the application site [, ]. In rare cases, more severe reactions like Stevens-Johnson syndrome can occur [].

, primarily involving its sulfonamide group. It can react with electrophiles due to the presence of the amino and acetamido groups. The main reaction of interest is its interaction with dihydropteroate synthase in bacteria, where it inhibits the enzyme responsible for catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin diphosphate, leading to a blockade in folate synthesis .

In addition to its antimicrobial activity, sulfacetamide can participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions, leading to the formation of sulfanilamide and acetic acid .

Sulfacetamide exhibits significant biological activity as an antimicrobial agent. It is effective against a range of Gram-positive and Gram-negative bacteria, making it useful in treating skin conditions like acne, acne rosacea, and seborrheic dermatitis. The mechanism involves inhibiting bacterial growth by obstructing folic acid synthesis, which is essential for nucleic acid production in bacteria .

Sulfacetamide can be synthesized through several methods:

  • Direct Alkylation: One common method involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride. This reaction typically requires a base to facilitate the nucleophilic attack on the electrophilic carbon atom .
  • Acylation of Sulfanilamide: Another approach includes the acylation of sulfanilamide with acetic anhydride or acetyl chloride, which results in the formation of sulfacetamide .
  • Alternative Routes: Various synthetic pathways may also employ different reagents or conditions to optimize yield and purity.

Sulfacetamide is widely employed in medical and pharmaceutical applications:

  • Dermatological Treatments: It is used topically for treating acne vulgaris, acne rosacea, and seborrheic dermatitis due to its antibacterial properties .
  • Ophthalmology: Sulfacetamide sodium is utilized in ophthalmic solutions for treating bacterial conjunctivitis and other eye infections .
  • Combination Therapies: It may be combined with other agents like sulfur to enhance its efficacy as a keratolytic agent, aiding in skin exfoliation and acne treatment .

Studies have indicated that sulfacetamide interacts with various biological systems:

  • Drug Interactions: There are documented interactions with other sulfa drugs that may lead to increased risk of hypersensitivity or adverse effects, particularly in patients with known allergies to sulfonamides .
  • Effect on Microbial Flora: Research suggests that while sulfacetamide effectively reduces pathogenic bacteria on the skin, it may also impact beneficial microbial flora, necessitating careful consideration during treatment regimens .

Sulfacetamide belongs to a class of compounds known as sulfonamides. Here are some similar compounds:

Compound NameChemical FormulaUnique Properties
SulfanilamideC₆H₈N₂O₂SThe parent compound of sulfonamides; used as an antibiotic.
SulfadiazineC₁₁H₁₂N₄O₂SUsed primarily for treating infections caused by protozoa.
SulfamethoxazoleC₁₁H₁₃N₃O₃SCommonly used in combination therapies for urinary tract infections.
TrimethoprimC₁₁H₁₃N₃O₃Often combined with sulfamethoxazole for synergistic effects against bacterial infections.

Uniqueness of Sulfacetamide

Sulfacetamide's uniqueness lies in its specific application for dermatological conditions and its dual role as both an antimicrobial and anti-inflammatory agent. Unlike many other sulfonamides that are primarily used systemically or for different types of infections, sulfacetamide's targeted use on the skin makes it particularly valuable in dermatology. Its formulation as a topical agent allows for localized treatment while minimizing systemic side effects typical of oral antibiotics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sulfacetamide is a white powder. (NTP, 1992)
Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.04121336 g/mol

Monoisotopic Mass

214.04121336 g/mol

Heavy Atom Count

14

LogP

-0.96
-0.96 (LogP)
-0.6

Appearance

White to off-white crystalline powder.

Melting Point

360 to 363 °F (NTP, 1992)
183 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4965G3J0F5

Related CAS

127-56-0 (mono-hydrochloride salt, anhydrous)

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 165 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 161 of 165 companies with hazard statement code(s):;
H317 (96.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (96.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial vaginitis, keratitis, acute conjunctivitis, and blepharitis.
FDA Label

Pharmacology

Sulfacetamide is a sulfonamide antibiotic with bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Their antibacterial action is inhibited by pus.
Sulfacetamide is a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AF - Antiinfectives for treatment of acne
D10AF06 - Sulfacetamide
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AB - Sulfonamides
S01AB04 - Sulfacetamide

Mechanism of Action

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

Pictograms

Irritant

Irritant

Other CAS

144-80-9

Wikipedia

Sulfacetamide
Fluorosulfonate

Biological Half Life

7-12.8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Acetamide, N-[(4-aminophenyl)sulfonyl]-: ACTIVE

Dates

Modify: 2023-08-15
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5: Jackson JM, Pelle M. Topical rosacea therapy: the importance of vehicles for efficacy, tolerability and compliance. J Drugs Dermatol. 2011 Jun;10(6):627-33. Review. PubMed PMID: 21637903.
6: van Zuuren EJ, Kramer S, Carter B, Graber MA, Fedorowicz Z. Interventions for rosacea. Cochrane Database Syst Rev. 2011 Mar 16;(3):CD003262. doi: 10.1002/14651858.CD003262.pub4. Review. Update in: Cochrane Database Syst Rev. 2015;4:CD003262. PubMed PMID: 21412882.
7: Preisz K, Kárpáti S. [Rosacea: pathogenesis, clinical forms and therapy]. Orv Hetil. 2010 Jul 25;151(30):1209-14. doi: 10.1556/OH.2010.28885. Review. Hungarian. PubMed PMID: 20650811.
8: Kennedy Carney C, Cantrell W, Elewski BE. Rosacea: a review of current topical, systemic and light-based therapies. G Ital Dermatol Venereol. 2009 Dec;144(6):673-88. Review. PubMed PMID: 19907406.
9: Elsaie ML, Choudhary S. Updates on the pathophysiology and management of acne rosacea. Postgrad Med. 2009 Sep;121(5):178-86. doi: 10.3810/pgm.2009.09.2066. Review. PubMed PMID: 19820288.
10: Bowe WP, Shalita AR. Effective over-the-counter acne treatments. Semin Cutan Med Surg. 2008 Sep;27(3):170-6. doi: 10.1016/j.sder.2008.07.004. Review. PubMed PMID: 18786494.
11: Thomas K, Yelverton CB, Yentzer BA, Balkrishnan R, Fleischer AB Jr, Feldman SR. The cost-effectiveness of rosacea treatments. J Dermatolog Treat. 2009;20(2):72-5. doi: 10.1080/09546630802314662. Review. PubMed PMID: 18728922.
12: Czepita D, Kuźna-Grygiel W, Czepita M, Grobelny A. Demodex folliculorum and Demodex brevis as a cause of chronic marginal blepharitis. Ann Acad Med Stetin. 2007;53(1):63-7; discussion 67. Review. PubMed PMID: 18561612.
13: Del Rosso J. Emerging topical antimicrobial options for mild-to-moderate acne: a review of the clinical evidence. J Drugs Dermatol. 2008 Feb;7(2 Suppl):s2-7. Review. PubMed PMID: 18404864.
14: Del Rosso JQ. Combination topical therapy in the treatment of acne. Cutis. 2006 Aug;78(2 Suppl 1):5-12. Review. PubMed PMID: 17966494.
15: Nally JB, Berson DS. Topical therapies for rosacea. J Drugs Dermatol. 2006 Jan;5(1):23-6. Review. PubMed PMID: 16468288.
16: Del Rosso JQ, Bikowski J. Topical metronidazole combination therapy in the clinical management of rosacea. J Drugs Dermatol. 2005 Jul-Aug;4(4):473-80. Review. PubMed PMID: 16004021.
17: Bikowski JB. The pharmacologic therapy of rosacea: a paradigm shift in progress. Cutis. 2005 Mar;75(3 Suppl):27-32; discussion 33-6. Review. PubMed PMID: 15810808.
18: Del Rosso JQ. Adjunctive skin care in the management of rosacea: cleansers, moisturizers, and photoprotectants. Cutis. 2005 Mar;75(3 Suppl):17-21; discussion 33-6. Review. PubMed PMID: 15810806.
19: Margolis DJ. Evidence-based dermatology. Cutis. 2005 Mar;75(3 Suppl):8-12; discussion 33-6. Review. PubMed PMID: 15810804.
20: Wolf JE Jr. Present and future rosacea therapy. Cutis. 2005 Mar;75(3 Suppl):4-7; discussion 33-6. Review. PubMed PMID: 15810803.

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